

Application Notes and Protocols for 3-Hydroxy-2-nitropyridine

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870

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Introduction

3-Hydroxy-2-nitropyridine is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of complex pharmaceutical compounds.[1][2] Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, imparts unique reactivity that is leveraged in the development of targeted therapeutics.[2] Notably, it is an essential precursor in the industrial synthesis of Crizotinib, a potent dual inhibitor of c-MET and anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[3][4] This document provides detailed experimental protocols for the synthesis of **3-hydroxy-2-nitropyridine** and its subsequent application in the synthesis of a Crizotinib precursor, alongside relevant data and pathway information.

Chemical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C5H4N2O3 | [3] |
| Molecular Weight | 140.10 g/mol | [5] |
| Appearance | Light yellow to yellow crystalline powder | [1][3] |
| Melting Point | 69-71 °C | [3] |
| CAS Number | 15128-82-2 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine

This protocol describes a common method for the nitration of 3-hydroxypyridine to yield **3-hydroxy-2-nitropyridine**.

Materials:

- 3-hydroxypyridine
- Ethyl acetate
- Potassium nitrate (KNO₃)
- Acetic anhydride
- Saturated sodium hydroxide (NaOH) solution
- Activated carbon
- Anhydrous magnesium sulfate (MgSO₄)
- 250 mL three-necked flask
- Magnetic stirrer with heating mantle

- Suction filtration apparatus
- Rotary evaporator
- Drying oven

Procedure:

- To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO₃, and 21 mL of acetic anhydride.[3][6]
- Heat the mixture to 45°C with magnetic stirring.[3][6]
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, cool the mixture to room temperature.[3][6]
- Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.[3][6]
- Collect the filtrate and adjust the pH to neutral using a saturated NaOH solution.[3][6]
- Extract the aqueous layer with ethyl acetate (3-4 times).[3][6]
- Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.[3][6]
- Cool the mixture and filter to remove the activated carbon.
- Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3][6]
- Dry the resulting solid in a drying oven to obtain **3-hydroxy-2-nitropyridine**. [3][6]

Expected Yield: Approximately 11.9 g (81%).[3][6]

Protocol 2: Application in Crizotinib Synthesis - Mitsunobu Reaction

This protocol details the use of **3-hydroxy-2-nitropyridine** in a Mitsunobu reaction, a key step in the synthesis of Crizotinib.

Materials:

- (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
- **3-hydroxy-2-nitropyridine**
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Toluene
- Reaction vessel with temperature control and nitrogen atmosphere

Procedure:

- In a suitable reaction vessel under a nitrogen atmosphere, dissolve 33.2 kg of **3-hydroxy-2-nitropyridine** in 383.5 L of toluene at 20°C.
- Add 49 kg of molten (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the reactor.
- Add 70.1 kg of triphenylphosphine to the solution.
- Cool the resulting solution to -15°C.
- Slowly add a solution of 55 kg of diisopropyl azodicarboxylate in 70.7 L of toluene over approximately 195 minutes, maintaining the internal temperature between -20°C and -10°C.
- After the addition is complete, continue to stir the reaction mixture and monitor for completion.
- Upon completion, the product, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine, can be isolated and purified by crystallization from ethanol.

Protocol 3: Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group of a nitropyridine derivative to an amine, a common subsequent step.

Materials:

- Nitropyridine derivative (e.g., the product from Protocol 2)
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas source (e.g., hydrogen balloon)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- Dissolve the nitropyridine derivative in methanol in a reaction flask.
- Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
- Flush the reaction vessel with an inert gas (e.g., argon or nitrogen).
- Introduce hydrogen gas to the reaction mixture, for example, by bubbling hydrogen through the solution for 10 minutes and then maintaining a hydrogen atmosphere with a balloon.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction for the disappearance of the starting material.
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
- Combine the filtrates and evaporate the solvent to obtain the aminopyridine product.
- The crude product can be further purified by chromatography if necessary.

Data Presentation

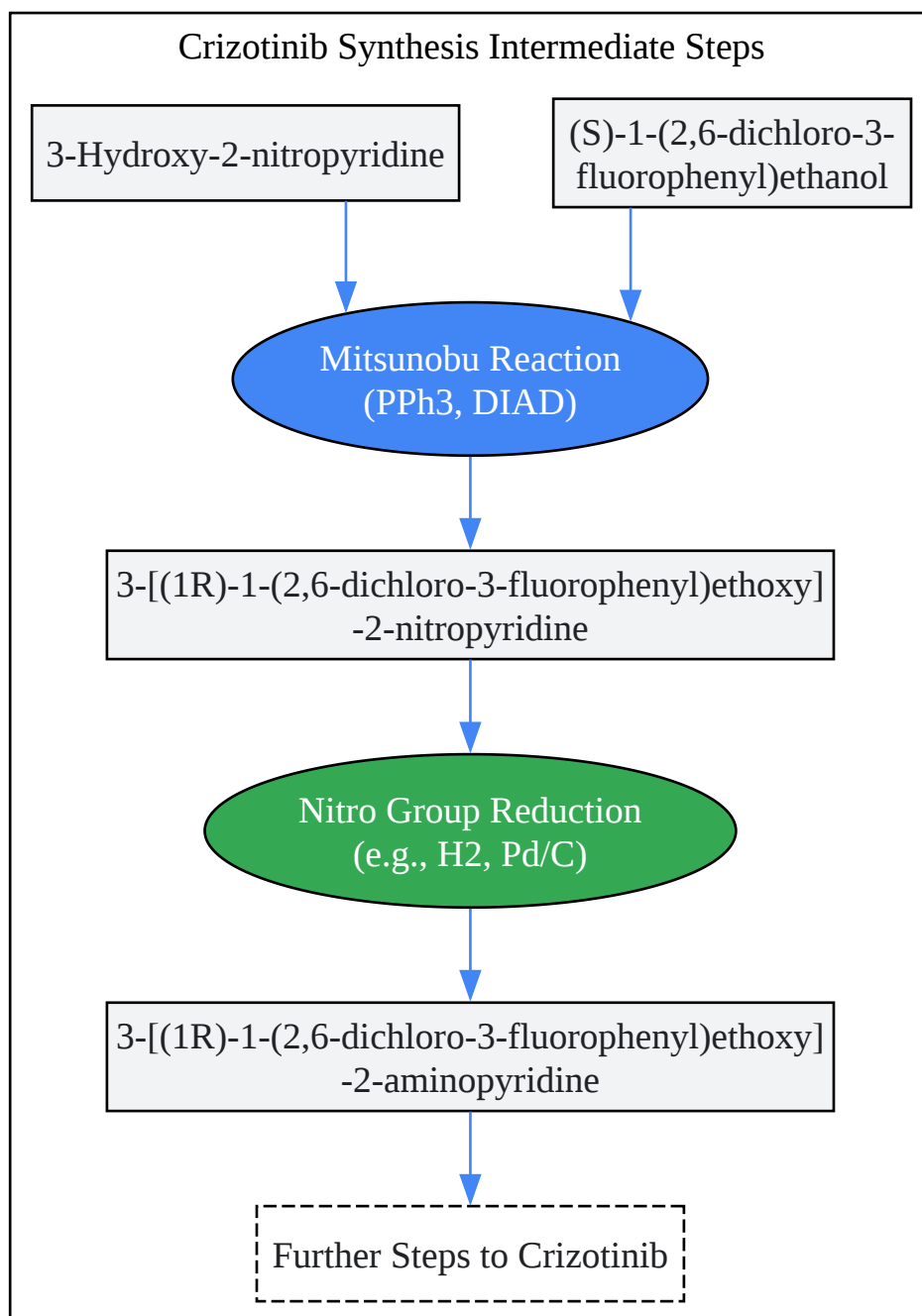
Table 1: Comparison of Synthesis Methods for **3-Hydroxy-2-nitropyridine**

| Starting Material | Nitrating Agent | Solvent | Temperature | Yield | Reference |
|-------------------|---|---------------|-------------|--------|---|
| 3-Hydroxypyridine | KNO ₃ / Acetic Anhydride | Ethyl Acetate | 45°C | 81% | [3] [6] |
| 3-Hydroxypyridine | Concentrated H ₂ SO ₄ / Concentrated HNO ₃ | - | < 30°C | 50-57% | [3] |
| 3-Hydroxypyridine | KNO ₃ / Concentrated H ₂ SO ₄ | - | 40°C | High | [7] |
| 3-Hydroxypyridine | Metal Nitrate / Acetic Anhydride | - | 35-55°C | > 80% | [4] [8] |

Visualizations

Crizotinib Synthesis Workflow

The following diagram illustrates the initial steps in the synthesis of Crizotinib, highlighting the role of **3-hydroxy-2-nitropyridine**.

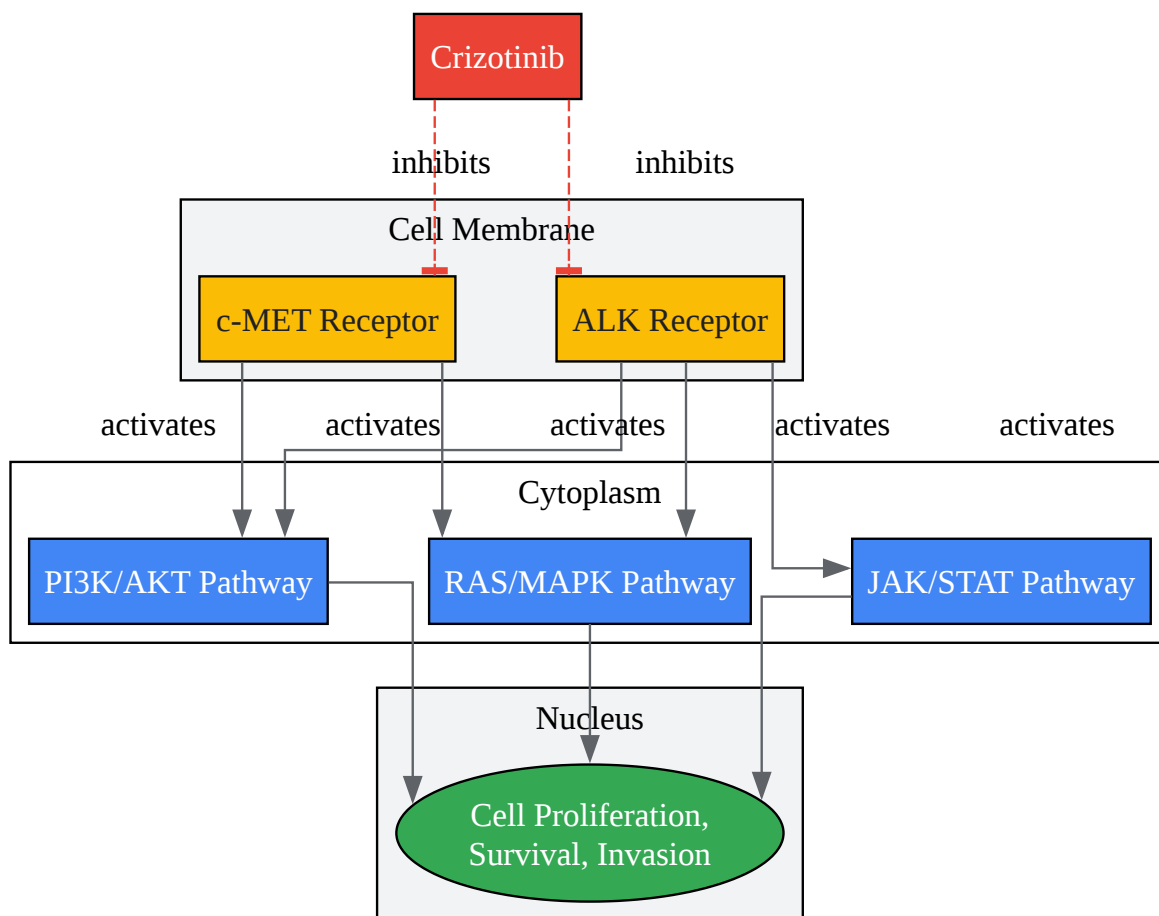


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Caption: Crizotinib Synthesis Workflow

c-MET and ALK Signaling Pathway Inhibition

This diagram depicts a simplified overview of the c-MET and ALK signaling pathways and their inhibition by Crizotinib.



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